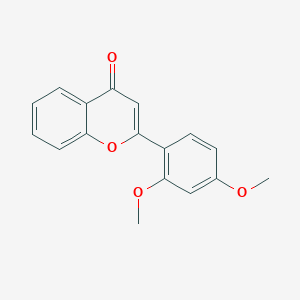

2',4'-Dimethoxyflavone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2',4'-Dimethoxyflavone is a useful research compound. Its molecular formula is C17H14O4 and its molecular weight is 282.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3',4'-Dimethoxyflavone, and what key reaction parameters influence yield?

Synthesis typically involves oxidative cyclization of substituted chalcones. For example, iodine-catalyzed cyclization of 2',4'-dihydroxy-3,4-dimethoxychalcone in dimethyl sulfoxide (DMSO) yields 3,7-dihydroxy-3',4'-dimethoxyflavone. Key parameters include:

- Catalyst : 0.1–0.5 mol% iodine

- Solvent : Polar aprotic solvents (e.g., DMSO) enhance cyclization efficiency

- Temperature : Reactions often proceed at 80–100°C for 6–12 hours Alternative methods include the Baker-Venkataraman rearrangement for methoxylated flavone skeletons .

Q. How can researchers validate the purity and structural integrity of 3',4'-Dimethoxyflavone?

- HPLC : Use C18 columns with methanol-water gradients (60:40 to 90:10 over 20 minutes; UV detection at 254–280 nm) for purity assessment (>95%) .

- NMR : 1H NMR peaks at δ 3.85–3.90 ppm (methoxy groups) and δ 6.80–7.90 ppm (aromatic protons) confirm substitution patterns .

- LC-MS : Molecular ion [M+H]+ at m/z 282.30 .

Q. What analytical techniques characterize the physicochemical properties of 3',4'-Dimethoxyflavone?

- Log Kow : Determined as 3.30 via shake-flask method, indicating moderate lipophilicity .

- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~250°C .

- Spectroscopy : UV-Vis λmax at 268 nm and 328 nm in methanol, characteristic of flavone π→π* transitions .

Advanced Research Questions

Q. What molecular mechanisms underlie the neuroprotective and DNA repair activities of 3',4'-Dimethoxyflavone?

- PARP-1 inhibition : Exhibits IC50 ~15 μM, enhancing base excision repair efficiency in neuronal cells .

- Nrf2 pathway activation : Increases glutathione synthesis by 2.3-fold in oxidative stress models .

- DNA damage mitigation : Reduces γ-H2AX foci formation by 40% in irradiated cells .

Q. How do structural modifications at the 3' and 4' positions affect bioavailability and target selectivity?

- Methoxy vs. hydroxyl substitution :

Q. What experimental strategies resolve bioactivity discrepancies across model systems?

- Cellular context : Use isogenic cell lines to control genetic variability .

- Metabolic stability : Compare results in HepG2 hepatocytes vs. primary hepatocytes to assess hepatic metabolism .

- Molecular docking : Validate interactions using crystallographic data (e.g., PTGS2 PDB 5F1A) .

- Standardized conditions : Maintain consistent oxygen tension (5% O2) and serum concentration (5–10% FBS) .

Q. Data Contradictions and Resolution

- Anthelmintic activity : Ethyl acetate extracts of Spigelia anthelmia containing 3',4'-Dimethoxyflavone showed strong activity against Haemonchus contortus , but purified compound efficacy varies. Validate via dose-response assays (0.1–100 μM) in parasite motility models.

- Antioxidant vs. pro-oxidant effects : Dual behavior observed at high concentrations (>50 μM). Use redox-sensitive probes (e.g., DCFH-DA) to quantify ROS modulation .

Q. Key Research Considerations

特性

分子式 |

C17H14O4 |

|---|---|

分子量 |

282.29 g/mol |

IUPAC名 |

2-(2,4-dimethoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C17H14O4/c1-19-11-7-8-13(16(9-11)20-2)17-10-14(18)12-5-3-4-6-15(12)21-17/h3-10H,1-2H3 |

InChIキー |

OUAHROFFUILDCC-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1)C2=CC(=O)C3=CC=CC=C3O2)OC |

正規SMILES |

COC1=CC(=C(C=C1)C2=CC(=O)C3=CC=CC=C3O2)OC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。